1-(3-苯基-1,2,4-噁二唑-5-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

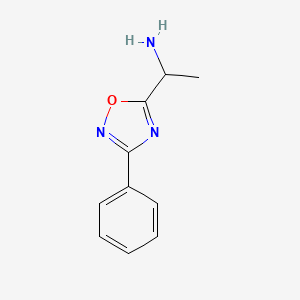

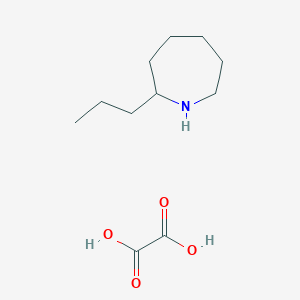

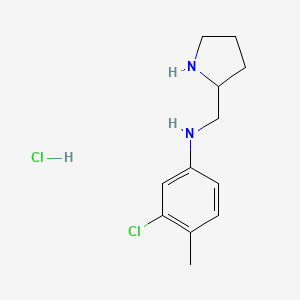

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic scaffolds containing one oxygen and two nitrogen atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis

The molecular structure of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight of a similar compound, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone, is 202.21 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles include the inhibition of growth factors, enzymes, and kinases . The 1,3,4-oxadiazole hybridization with other anticancer pharmacophores has different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .科学研究应用

Antitumor and Anticancer Properties

Antitumor Activity : Novel 1,2,4-oxadiazoles, including derivatives related to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have shown potential in antitumor applications. For example, some compounds exhibited potent in vitro anticancer activity against a panel of 12 cell lines, with one particular compound showing a mean IC50 value of 5.66 μM, indicating good potency in inhibiting cancer cell proliferation (Maftei et al., 2016).

Apoptosis Induction : Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers. These compounds are effective in inducing apoptosis in various cancer cell lines, such as breast and colorectal cancer cells. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Cytotoxic Evaluation : Studies on novel derivatives of 1,3,4-oxadiazoles containing phenyl thiophene moiety have shown significant cytotoxic properties. These compounds were tested on various cell lines, including HepG2, Caco-2, and PANC-1, indicating their potential in cancer therapy (Adimule et al., 2014).

Antimicrobial and Antifungal Activities

Antimicrobial Evaluation : New oxadiazoles derived from Phenylpropionohydrazides, including structures similar to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have been synthesized and evaluated for antimicrobial properties. Some derivatives showed significant activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009).

Antifungal Activity : Certain 1,2,4-oxadiazole compounds have demonstrated notable antifungal activity. For example, a synthesized compound showed low effective action on bacterial species and high antileishmanial activity, suggesting its potential as an antifungal agent (Ustabaş et al., 2020).

Liquid Crystalline Properties

- Mesogenic Properties : 1,2,4-oxadiazole derivatives, including those related to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have been studied for their mesomorphic properties. They have exhibited enantiotropic liquid crystal with nematic texture, indicating their potential application in liquid crystal technology (Ali et al., 2018).

未来方向

The future directions for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine and similar compounds could involve further exploration of their potential as anti-infective agents . There is also potential for these compounds to be developed as anticancer agents, given their ability to inhibit various enzymes and pathways involved in cancer cell proliferation .

属性

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIGPHKXQOPZJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589712 |

Source

|

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

CAS RN |

915919-76-5 |

Source

|

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)